molecular formula C16H15N3O B2473810 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1144448-28-1

2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2473810
CAS No.: 1144448-28-1
M. Wt: 265.316
InChI Key: YZVZPMAFXVYSBA-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating both an indole and a pyridine moiety. The indole scaffold is a privileged structure in drug discovery due to its versatile biological activities and ability to interact with a wide array of biological targets . Recent studies highlight the role of indole derivatives in the design of drugs targeting cancer, infectious diseases, and neurological disorders . Specifically, structurally related indole-acetamide compounds have been investigated as novel inhibitors against viruses such as the Human Respiratory Syncytial Virus (RSV), demonstrating the potential of this chemical class in antiviral research . Furthermore, indole-acetamide hybrids have shown promising in vitro antimicrobial activities against various bacterial and fungal strains, underscoring their utility in developing new anti-infective agents . This compound is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-indol-1-yl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(18-11-13-5-8-17-9-6-13)12-19-10-7-14-3-1-2-4-15(14)19/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVZPMAFXVYSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The indole and pyridine derivatives are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with chloroacetyl chloride to form an intermediate, which is then reacted with the pyridine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biology: It can be used as a probe to study biological processes involving indole and pyridine derivatives.

    Material Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide with related acetamide derivatives, emphasizing substituent effects, synthetic strategies, and biological relevance.

Indole-Containing Acetamides

  • 2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide (Compound 16, ): Structural Differences: Replaces the pyridin-4-ylmethyl group with a trifluoromethoxy-substituted benzylcarbamimidoyl moiety. Key Data: Molecular ion [M+H]⁺ at m/z 390.0 (ESI-MS), with ¹H-NMR signals at δ 4.82 (s, 2H, CH₂) and δ 7.63–7.02 (aromatic protons) .
  • N-(tert-butyl)-2-(1H-indol-1-yl)-2-phenylacetamide (Compound 3o, ): Structural Differences: Incorporates a tert-butyl group and a phenyl ring adjacent to the indole-acetamide core. Key Data: Synthesized via multicomponent reactions, with ¹H-NMR confirming tert-butyl (δ ~1.4 ppm) and phenyl (δ ~7.3 ppm) signals .

Pyridine/Pyrazole-Substituted Acetamides

  • 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a, ): Structural Differences: Features a 4-chlorobenzyl-substituted indole and a hydroxyl group on the acetamide bridge. Key Data: Reported in the context of heterocyclic chemistry but lacks explicit spectral or activity data . Implications: The hydroxyl group may confer hydrogen-bonding interactions, enhancing target binding affinity compared to non-hydroxylated analogs.
  • 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18, ): Structural Differences: Replaces indole with a pyrimidine-pyrazole scaffold. Key Data: Molecular ion [M+H]⁺ at m/z 317.1273 (HRMS), with ¹H-NMR signals for pyrazole (δ 8.17–7.58) and fluoropyrimidine (δ 8.50) . Implications: The pyrimidine-pyrazole system may target kinase enzymes (e.g., CDK2), suggesting divergent applications compared to indole-based analogs.

Benzothiazole and Heterocyclic Acetamides

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () :

    • Structural Differences : Substitutes pyridine with a trifluoromethylbenzothiazole group.
    • Key Data : Patent claims highlight enhanced thermal stability and bioavailability due to the benzothiazole core .
    • Implications : Benzothiazole derivatives are often explored for antitumor activity, suggesting a different therapeutic niche.
  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m, ) :

    • Structural Differences : Features a triazole-thioether bridge and alkoxybenzothiazole.
    • Key Data : Synthesized via substitution reactions, with spectral confirmation of triazole (δ ~7.5–8.5 ppm) and benzothiazole (δ ~6.5–7.5 ppm) protons .
    • Implications : The triazole-thioether group may enhance metal-binding capacity, useful in antimicrobial or antiviral applications.

Data Tables

Table 1: Structural and Spectroscopic Comparison of Selected Acetamides

Compound Name Key Substituents Molecular Ion ([M+H]⁺) Notable ¹H-NMR Signals (δ, ppm) Source
Target Compound Indole, pyridin-4-ylmethyl N/A N/A -
Compound 16 () Trifluoromethoxybenzylcarbamimidoyl 390.0 4.82 (s, CH₂), 7.63–7.02 (Ar-H)
Compound 18 () Pyrimidine-pyrazole 317.1273 8.50 (d, pyrimidine-H), 8.17 (s, pyrazole-H)
Compound 3o () tert-Butyl, phenyl N/A ~1.4 (s, tert-butyl), ~7.3 (m, phenyl)

Table 2: Pharmacological Potential of Structural Analogs

Compound Type Potential Applications Key Features Source
Indole-acetamides Kinase inhibition, CNS targets Hydrogen-bonding capacity, lipophilicity
Pyridine/pyrazole-acetamides Anticancer, enzyme inhibition Solubility, heterocyclic interactions
Benzothiazole-acetamides Antitumor, antimicrobial Thermal stability, metal-binding

Biological Activity

2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole core and a pyridine ring, which suggest interactions with various biological targets. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}

This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and inflammation management.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, where it induces apoptosis and inhibits cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the c-MET and SMO pathways .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It was found to reduce the disease activity index in models of chronic inflammation, indicating its potential for treating inflammatory conditions . Specifically, it may inhibit the production of pro-inflammatory cytokines and chemokines, thus mitigating immune responses that lead to tissue damage.

3. Antiallergic Properties
Similar compounds have exhibited significant inhibition of histamine release from mast cells and reduced cytokine production in immune cells, suggesting that this compound may also possess antiallergic properties.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Targeting Kinases: The compound interacts with specific kinases involved in cellular signaling pathways, leading to altered cell growth and survival.
  • Modulation of Receptors: It may bind to certain receptors, influencing their activity and downstream signaling cascades.

Research Findings and Case Studies

A review of recent studies highlights the compound's diverse applications in medicinal chemistry:

StudyFindings
Cytotoxicity Assay Demonstrated IC50 values indicating effective inhibition of cancer cell proliferation in vitro.
Inflammation Model Reduced neutrophil infiltration and pro-inflammatory cytokine levels in animal models.
Histamine Release Inhibition Showed significant reduction in histamine release from mast cells, suggesting potential use in allergy treatment.

Q & A

Q. Table 1: Analog Activity Comparison

SubstituentIC50_{50} (μM)Target ProteinReference
-H (Parent compound)12.3 ± 1.2Bcl-2
-OCH3_36.7 ± 0.8Bcl-2/Mcl-1
-NO2_28.9 ± 1.1Mcl-1

What are the key considerations for designing in vivo pharmacokinetic studies?

Answer:

  • Dosing regimen: Optimize based on in vitro half-life (e.g., single vs. multiple doses in rodent models) .
  • Bioanalytical methods: Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) and assess metabolites (e.g., hydroxylated indole derivatives) .
  • Tissue distribution: Radiolabel the compound (e.g., 14C^{14}\text{C}-acetamide) to track accumulation in target organs .

How can researchers address low yields in multi-step syntheses?

Answer:

  • Intermediate purification: Use flash chromatography (hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water) .
  • Catalyst optimization: Screen Pd-based catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling steps to improve efficiency .
  • Reaction monitoring: Employ in situ FTIR or TLC to identify bottlenecks (e.g., incomplete indole acylation) .

Methodological Guidance

What analytical techniques differentiate regioisomers or polymorphs?

Answer:

  • X-ray crystallography: Resolves crystal packing differences (e.g., indole vs. pyridine orientation) .
  • Differential Scanning Calorimetry (DSC): Detects polymorphic transitions (e.g., endothermic peaks at 153–154°C vs. 175–176°C) .
  • 2D NMR (COSY/NOESY): Assigns proton-proton proximities in complex mixtures .

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